TRIS maleate salt

Overview

Description

Mechanism of Action

Target of Action

TRIS maleate salt, also known as Tris(hydroxymethyl)aminomethane maleate salt, is primarily used as a buffering agent in various biochemical and molecular biology experiments .

Mode of Action

The mode of action of this compound involves its phosphate group accepting or donating protons in response to changes in pH . This action helps stabilize the environmental pH and prevents drastic shifts that could potentially disrupt biochemical processes .

Biochemical Pathways

This compound does not directly participate in any specific biochemical pathways. Instead, it provides a stable environment that allows various biochemical reactions to proceed efficiently. For instance, it has been used in the rehydration of sputum cytospin samples for immunocytochemical analysis, in the incubation of spinal cord sections prior to nucleoside diphosphatase assay, and as a component of alkaline phosphate (AP) staining for embryonic stem cells .

Result of Action

The primary result of this compound’s action is the maintenance of a stable pH environment. This stability is crucial for many biological and chemical reactions. For example, it can prevent the denaturation of proteins in a solution and ensure the efficiency of enzymatic reactions .

Biochemical Analysis

Biochemical Properties

TRIS maleate salt plays a crucial role in biochemical reactions by acting as a buffering agent. It interacts with various enzymes, proteins, and other biomolecules to maintain the pH of the reaction environment. For instance, this compound is used in the rehydration of sputum cytospin samples for immunocytochemical analysis and in the incubation of spinal cord sections prior to nucleoside diphosphatase assay . These interactions help stabilize the pH, ensuring optimal conditions for enzymatic activity and protein stability.

Cellular Effects

This compound influences various cellular processes by maintaining the pH balance within cells. It is used in cell culture media and tissue preparations to provide a stable environment for cell growth and function . By maintaining the pH, this compound helps regulate cell signaling pathways, gene expression, and cellular metabolism. This compound is also used in alkaline phosphate staining for embryonic stem cells, highlighting its role in cellular differentiation and development .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its buffering capacity. It binds to hydrogen ions (H+) and hydroxide ions (OH-) to resist changes in pH, thereby stabilizing the reaction environment . This buffering action is essential for maintaining the structural integrity and activity of enzymes and proteins. Additionally, this compound can interact with specific biomolecules, influencing enzyme inhibition or activation and modulating gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is crucial for its long-term use in experiments. This compound is known to be stable under standard storage conditions, but its effectiveness can decrease if exposed to extreme temperatures or prolonged storage . Long-term studies have shown that this compound maintains its buffering capacity, ensuring consistent results in in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At optimal dosages, this compound provides effective pH buffering without causing adverse effects . At high doses, it may lead to toxic effects, including metabolic imbalances and cellular stress. It is essential to determine the appropriate dosage to avoid any threshold effects and ensure the safety and efficacy of the compound in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as a buffering agent. It interacts with enzymes and cofactors to maintain the pH balance in metabolic reactions . This compound can influence metabolic flux and metabolite levels by stabilizing the reaction environment. Its buffering capacity is crucial for the proper functioning of metabolic pathways, ensuring efficient energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed to maintain pH homeostasis. It interacts with transporters and binding proteins to facilitate its movement across cellular compartments . The localization and accumulation of this compound are essential for its buffering action, ensuring that it reaches the sites where pH regulation is needed.

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its buffering effects. It can be found in the cytoplasm, mitochondria, and other organelles, where it helps maintain the pH balance . The subcellular localization of this compound is directed by targeting signals and post-translational modifications, ensuring its proper distribution within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: TRIS maleate salt is synthesized by reacting Tris(hydroxymethyl)aminomethane with maleic acid in a molar ratio of 2:1. The reaction typically occurs in an aqueous solution, where the two components are mixed and allowed to react at room temperature until the formation of the salt is complete .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are combined in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The product is then crystallized, filtered, and dried to obtain the final crystalline powder form .

Chemical Reactions Analysis

Types of Reactions: TRIS maleate salt primarily undergoes buffering reactions, where it resists changes in pH upon the addition of small amounts of acid or base. It can also participate in condensation reactions with aldehydes due to the presence of a primary amine group .

Common Reagents and Conditions:

Buffering Reactions: Typically involve the addition of acids or bases to the TRIS maleate buffer solution.

Condensation Reactions: Involve aldehydes and occur under mild conditions, often at room temperature.

Major Products Formed:

Buffering Reactions: The major products are the protonated or deprotonated forms of this compound, depending on the pH.

Condensation Reactions: The major products are Schiff bases formed from the reaction between the amine group and aldehydes.

Scientific Research Applications

TRIS maleate salt is extensively used in various scientific research fields:

Chemistry: It is used as a buffering agent in various chemical reactions and analytical procedures.

Biology: It is employed in the preparation of buffer solutions for cell culture, protein purification, and nucleic acid extraction.

Medicine: It is used in the formulation of buffer solutions for diagnostic assays and therapeutic applications.

Industry: It is utilized in the production of pharmaceuticals, cosmetics, and food products where pH stability is crucial

Comparison with Similar Compounds

TRIS hydrochloride: Similar buffering capacity but used in different pH ranges.

TRIS acetate: Another variant with different buffering properties.

Tromethamine: The free base form of TRIS, used in medical applications for treating metabolic acidosis.

Uniqueness: TRIS maleate salt is unique due to its dual buffering capacity provided by both the TRIS and maleate components. This makes it particularly useful in applications requiring stable pH levels across a broader range of pH values .

Biological Activity

TRIS maleate salt, also known as Tris(hydroxymethyl)aminomethane maleate salt, is a compound formed by the reaction of tris and maleic acid in a 2:1 molar ratio. This compound is notable for its buffering capacity and has been utilized in various biological and pharmaceutical applications. This article explores the biological activity of this compound, highlighting its role in biochemical processes, case studies, and relevant research findings.

- Molecular Formula : C₁₂H₂₆N₂O₁₀

- Average Mass : 358.34 g/mol

- CAS Number : 72200-76-1

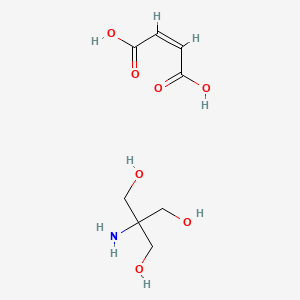

- IUPAC Name : 2-amino-2-(hydroxymethyl)propane-1,3-diol (2Z)-but-2-enedioate

This compound acts primarily as a buffer in biochemical applications, maintaining pH levels in various solutions, which is critical for many enzymatic reactions.

Buffering Capacity

This compound is extensively used in biological research due to its effective buffering properties. It is particularly useful in maintaining physiological pH levels during enzymatic reactions and cellular processes. For instance, studies have shown that TRIS maleate can stabilize pH during lipid digestion experiments, which are crucial for understanding lipid metabolism and drug solubilization .

Enzymatic Reactions

Research indicates that this compound facilitates various enzymatic reactions. In one study, it was used as a buffer during the hydrolysis of triglycerides by pancreatic lipase. The buffering action helps maintain an optimal pH range for enzyme activity, thus enhancing the efficiency of lipid digestion .

Lipid Digestion Studies

A significant study evaluated the role of this compound in lipid digestion. The experiment involved varying concentrations of TRIS maleate while monitoring the activity of pancreatic lipase. Results indicated that at a concentration of 50 mM, TRIS maleate effectively maintained a stable pH (6.5 to 7.5), allowing for optimal lipase activity and lipid hydrolysis .

Table 1: Experimental Conditions for Lipid Digestion

| Volume (ml) | Duration (min) | pH | Buffer | Lipase | Bile Salts | Substrate |

|---|---|---|---|---|---|---|

| 9 | 12 | 6.5 | Tris-maleate (2 mM) | Pancreatin (24 TBU/ml) | NaTDC (8 mM) | 0.45 ml TG emulsion |

| 100 | 40 | 6.5 | Tris-maleate (50 mM) | Pancreatin extract (8 TBU/mg) | Bile salts (5 mM) | 1 g SEDDS |

Pharmaceutical Formulations

This compound has been investigated for its role in drug formulations, particularly in improving the solubility and stability of active pharmaceutical ingredients (APIs). A study demonstrated that incorporating TRIS maleate into formulations enhanced the solubilization capacity of poorly soluble drugs by maintaining an appropriate pH environment during dissolution tests .

Properties

CAS No. |

72200-76-1 |

|---|---|

Molecular Formula |

C4H11NO3.C4H4O4 C8H15NO7 |

Molecular Weight |

237.21 g/mol |

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;but-2-enedioic acid |

InChI |

InChI=1S/C4H11NO3.C4H4O4/c5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h6-8H,1-3,5H2;1-2H,(H,5,6)(H,7,8) |

InChI Key |

HTMWOUBCEZXSHN-UHFFFAOYSA-N |

SMILES |

C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

C(C(CO)(CO)N)O.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C(C(CO)(CO)N)O.C(=CC(=O)O)C(=O)O |

physical_description |

White crystalline solid; [Sigma-Aldrich MSDS] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.